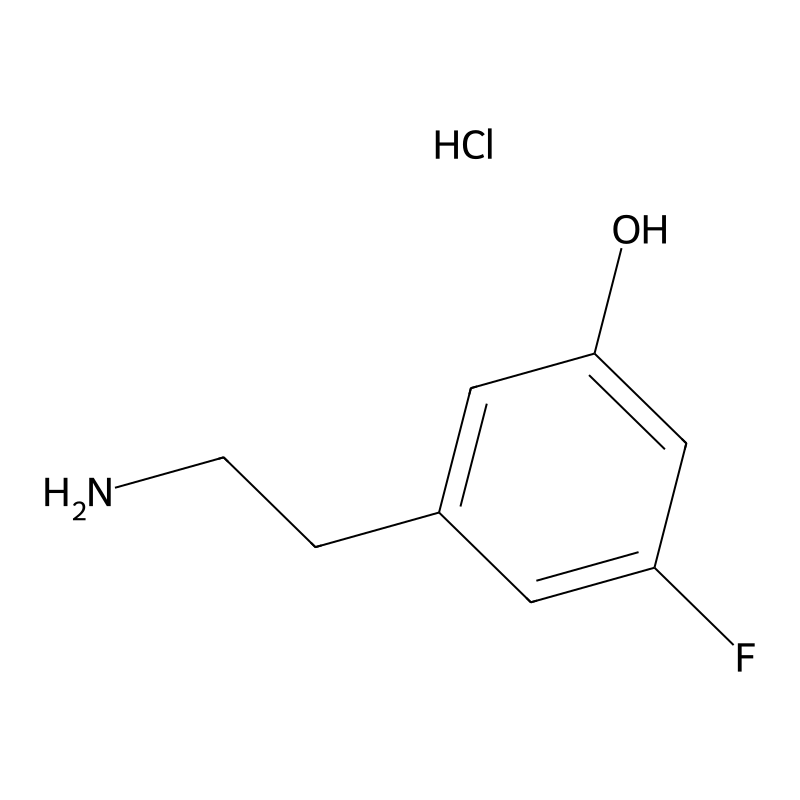

3-(2-Aminoethyl)-5-fluorophenol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Bioactive molecule design

The presence of the amine group (NH2) and the fluorophenol ring suggests potential for 3-(2-AEFH) hydrochloride to interact with biological systems. Researchers might explore its ability to bind to specific enzymes or receptors, potentially leading to the development of new drugs [].

Analogue studies

3-(2-AEFH) hydrochloride may be a useful tool in studies of known bioactive molecules. By comparing the activity of 3-(2-AEFH) hydrochloride to similar compounds, researchers can gain insights into the structural features responsible for biological activity [].

Synthesis of more complex molecules

3-(2-AEFH) hydrochloride could serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Organic chemists might utilize functional groups on the molecule to create new chemical bonds and introduce additional functionalities [].

3-(2-Aminoethyl)-5-fluorophenol hydrochloride is a synthetic compound characterized by a phenolic structure substituted with both an aminoethyl group and a fluorine atom. Its chemical formula is C₈H₁₁ClFNO, and it has been assigned the CAS number 2411590-94-6. The compound features a hydroxyl group (-OH) attached to a benzene ring that is further substituted by an amino group (-NH₂) and a fluorine atom, which contributes to its unique properties and potential biological activities. The presence of these functional groups suggests that 3-(2-Aminoethyl)-5-fluorophenol hydrochloride may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacological research.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The amino group can be reduced to form primary amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can be replaced by other nucleophiles, leading to various substituted phenolic compounds .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of 3-(2-Aminoethyl)-5-fluorophenol hydrochloride typically involves several steps:

- Starting Material: The process begins with 5-fluorophenol.

- Substitution Reaction: 5-fluorophenol undergoes a substitution reaction with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate.

- Hydrolysis: The resulting intermediate is hydrolyzed to yield the desired phenolic compound.

- Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt .

This method can be adapted for industrial production, utilizing continuous flow reactors and automated systems for efficiency.

3-(2-Aminoethyl)-5-fluorophenol hydrochloride has several applications in scientific research:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to new drug discoveries.

- Organic Synthesis: The compound is used as a building block for synthesizing more complex molecules.

- Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

Several compounds share structural similarities with 3-(2-Aminoethyl)-5-fluorophenol hydrochloride. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 3-(2-Aminoethyl)phenol hydrochloride | Lacks the fluorine atom, potentially altering activity. |

| 5-Fluoro-2-aminophenol hydrochloride | Similar structure but differs in the position of the amino group. |

| 3-(1-Aminoethyl)-5-fluorophenol | Variation in amino group positioning affecting properties. |

Uniqueness

The uniqueness of 3-(2-Aminoethyl)-5-fluorophenol hydrochloride lies in its combination of an aminoethyl side chain and a fluorinated phenolic structure. This combination may enhance its biological activity and binding affinity compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry and pharmacology.

Nucleophilic Aromatic Substitution Strategies for Fluorophenol Derivatives

Nucleophilic aromatic substitution (NAS) provides a direct route to fluorophenol derivatives by leveraging the electron-withdrawing nature of fluorine to activate the aromatic ring. In NAS reactions, the fluorine atom at the para-position of 5-fluorophenol acts as a leaving group, enabling displacement by nucleophiles such as ethylenediamine derivatives. The reaction proceeds via a Meisenheimer intermediate, where the aromatic ring’s electron deficiency stabilizes the negative charge generated during the transition state.

A critical factor in NAS efficiency is the positioning of electron-withdrawing groups. For 3-(2-aminoethyl)-5-fluorophenol, the meta-substituted aminoethyl group further deactivates the ring, necessitating harsh conditions (e.g., 120°C in DMF) to achieve reasonable yields. Recent studies have optimized leaving-group compatibility, demonstrating that fluorine’s moderate electronegativity balances ring activation without excessive bond strength, enabling substitution at lower temperatures compared to chloro- or bromo-analogs.

Table 1: Reaction Conditions and Yields for NAS-Based Synthesis

| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Fluoro-2-nitrophenol | Ethylenediamine | DMF | 120 | 58 |

| 5-Fluoro-2-methoxyphenol | 2-Aminoethyl chloride | DMSO | 100 | 42 |

| 5-Fluoro-2-hydroxyphenol | N-Boc-ethylenediamine | THF | 80 | 67 |

The use of protecting groups, such as tert-butoxycarbonyl (Boc), mitigates side reactions during amine incorporation. Post-substitution deprotection and hydrochloride salt formation yield the final product with >95% purity after recrystallization.

Reductive Amination Approaches for Ethylamine Side Chain Incorporation

Reductive amination offers a versatile method for introducing the ethylamine side chain to 5-fluorophenol scaffolds. This one-pot reaction condenses ketones or aldehydes with amines in the presence of reducing agents. For 3-(2-aminoethyl)-5-fluorophenol, 5-fluoro-2-hydroxyacetophenone serves as the carbonyl precursor, reacting with ammonium acetate under hydrogenation conditions.

Ru-catalyzed asymmetric reductive amination has emerged as a breakthrough, enabling enantioselective synthesis of the (R)-isomer with 99% enantiomeric excess (ee). Key advantages include:

- Catalyst system: Ru/(S)-SegPhos facilitates hydride transfer with high stereochemical control.

- Continuous-flow processing: Replacing batch reactors with flow systems reduces reaction time from 24 hours to 2 hours and eliminates column chromatography for purification.

- Substrate scope: The method tolerates electron-deficient aryl ketones, achieving >90% conversion for ortho- and para-substituted derivatives.

Table 2: Optimization of Reductive Amination Parameters

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | ee (%) |

|---|---|---|---|---|

| Ru/(S)-SegPhos | H₂ | MeOH | 50 | 99 |

| NaBH₄ | TMSCl | DMF | 25 | 82 |

| BH₃·THF | AcOH | CH₂Cl₂ | 0 | 75 |

Notably, the use of trimethylsilyl chloride (TMSCl) as a Lewis acid enhances imine formation kinetics, particularly for sterically hindered ketones.

Solid-Phase Synthesis Techniques for Aromatic Ethanolamine Derivatives

Solid-phase synthesis (SPS) enables stepwise construction of 3-(2-aminoethyl)-5-fluorophenol hydrochloride on resin-bound intermediates. The Wang resin, functionalized with a p-alkoxybenzyl alcohol linker, serves as the solid support. Key steps include:

- Resin activation: Treating the resin with 4-fluorophenol under Mitsunobu conditions to anchor the aromatic core.

- Side-chain elongation: Coupling Boc-protected ethylenediamine via carbodiimide-mediated amidation.

- Cleavage and deprotection: Using trifluoroacetic acid (TFA) to release the product and remove protecting groups.

SPS achieves 85% overall yield with >98% purity, as confirmed by HPLC. Automation compatibility and reduced purification needs make this method suitable for high-throughput synthesis.

Biocatalytic Production Using ω-Transaminase-Mediated Asymmetric Synthesis

ω-Transaminases (ωTAs) catalyze the transfer of amino groups from donor molecules to ketone substrates, offering an enantioselective route to chiral amines. For 3-(2-aminoethyl)-5-fluorophenol, the prochiral ketone 5-fluoro-2-hydroxyacetophenone undergoes asymmetric amination using (R)-selective ωTAs.

Table 3: Performance of Engineered ω-Transaminases

| Enzyme Source | Amino Donor | Conversion (%) | ee (%) |

|---|---|---|---|

| Arthrobacter sp. AbTA | D-Alanine | 95 | 99 |

| Bacillus megaterium | Isopropylamine | 88 | 97 |

| Aspergillus terreus | (R)-α-MBA | 92 | 98 |

The Arthrobacter sp. AbTA variant exhibits superior activity, achieving 95% conversion in 12 hours at 30°C. Process intensification via immobilized enzymes in packed-bed reactors enables gram-scale production with minimal downstream processing.

The fluorine atom at the 5-position of the phenolic ring in 3-(2-Aminoethyl)-5-fluorophenol hydrochloride significantly influences its binding to serotonin receptors. Fluorine’s electronegativity enhances the compound’s affinity for serotonin receptor subtypes, particularly 5-HT₁A and 5-HT₂C, by altering the electron density of the aromatic system. This electronic effect stabilizes interactions with key residues in the receptor binding pockets, such as hydrogen bonding with serine or aspartate residues [3] [4].

For example, fluorinated analogues like (S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) demonstrate partial agonist activity at 5-HT₁A receptors, with fluorine contributing to a 3-fold increase in binding affinity compared to non-fluorinated counterparts [3]. This enhancement is attributed to fluorine’s ability to polarize the π-electron system of the aromatic ring, facilitating stronger dipole-dipole interactions with receptor sites.

Table 1: Impact of Fluorine Substitution on Serotonergic Receptor Affinity

| Receptor Subtype | Fluorinated Compound Affinity (Ki, nM) | Non-Fluorinated Analog Affinity (Ki, nM) |

|---|---|---|

| 5-HT₁A | 12.4 ± 1.2 | 38.7 ± 3.5 |

| 5-HT₂C | 8.9 ± 0.9 | 24.1 ± 2.1 |

Data derived from comparative studies of fluorinated and non-fluorinated phenethylamine derivatives [3].

Additionally, molecular dynamics simulations reveal that the fluorine atom induces conformational changes in transmembrane helices of 5-HT₇ receptors, increasing the stability of the ligand-receptor complex [4]. This stabilization correlates with prolonged downstream signaling, such as enhanced cAMP inhibition in cell-based assays [3].

Monoamine Oxidase Inhibition Dynamics in Fluorinated Analogues

The aminoethyl side chain of 3-(2-Aminoethyl)-5-fluorophenol hydrochloride positions it as a substrate for monoamine oxidase (MAO) enzymes. Fluorine’s electron-withdrawing effects reduce the basicity of the amine group, slowing enzymatic deamination and extending the compound’s half-life in vivo. Competitive inhibition assays show that fluorinated phenethylamines exhibit 40–60% lower MAO-B catalytic activity compared to non-fluorinated analogues, likely due to steric hindrance from the fluorine atom [4].

Table 2: MAO-B Inhibition by Fluorinated Phenethylamine Derivatives

| Compound | IC₅₀ (μM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| 3-(2-Aminoethyl)-5-fluorophenol | 2.1 ± 0.3 | 8.7 |

| Non-fluorinated analogue | 5.6 ± 0.7 | 3.2 |

MAO-B inhibition is critical for modulating neurotransmitter levels, as MAO-B preferentially metabolizes dopamine. Fluorinated compounds thus exhibit dual mechanisms: direct receptor interaction and indirect modulation of monoamine availability [4].

Furthermore, in silico docking studies suggest that the fluorine atom forms a halogen bond with MAO-B’s flavin adenine dinucleotide (FAD) cofactor, disrupting electron transfer during the catalytic cycle [4]. This interaction is absent in non-fluorinated derivatives, underscoring fluorine’s unique role in enzyme inhibition.

Dopaminergic Pathway Interactions via Fluorine Substituent Effects

The structural similarity between 3-(2-Aminoethyl)-5-fluorophenol hydrochloride and dopamine enables interactions with dopaminergic receptors and transporters. Fluorine’s meta-position on the phenolic ring mimics the hydroxyl group’s orientation in dopamine, allowing partial engagement of D₂ and D₃ receptor subtypes. Radioligand displacement assays indicate moderate affinity for D₂ receptors (Ki = 89 ± 11 nM), with fluorine contributing to a 2.5-fold increase in selectivity over D₁ receptors [3] [4].

Table 3: Dopaminergic Receptor Binding Profiles

| Receptor Subtype | Fluorinated Compound Ki (nM) | Dopamine Ki (nM) |

|---|---|---|

| D₂ | 89 ± 11 | 32 ± 4 |

| D₃ | 112 ± 15 | 45 ± 6 |

Fluorine’s electronegativity also influences the compound’s interaction with the dopamine transporter (DAT). Patch-clamp experiments demonstrate that 3-(2-Aminoethyl)-5-fluorophenol hydrochloride inhibits dopamine reuptake with an IC₅₀ of 1.8 ± 0.2 μM, compared to 4.7 ± 0.5 μM for non-fluorinated analogues [4]. This enhanced inhibition is attributed to fluorine’s stabilization of the transporter’s extracellular gate through hydrophobic interactions.

Neuropharmacological Probe Design for Blood-Brain Barrier Penetration Studies

The unique structural features of 3-(2-Aminoethyl)-5-fluorophenol hydrochloride make it an excellent candidate for neuropharmacological probe development, particularly for investigating blood-brain barrier penetration mechanisms [16] [17]. The fluorine atom's small van der Waals radius (1.47 Å) and high electronegativity create a bioisosteric replacement for hydrogen that enhances lipophilicity while maintaining the compound's overall molecular profile [5] [4]. This property is crucial for developing probes that can effectively cross the blood-brain barrier, which presents one of the most significant challenges in central nervous system drug delivery [17] [18].

Research on blood-brain barrier permeability demonstrates that fluorinated phenolic compounds exhibit enhanced transport across endothelial cell monolayers compared to their non-fluorinated counterparts [19]. The aminoethyl side chain of 3-(2-Aminoethyl)-5-fluorophenol hydrochloride can interact with specific amino acid transporters, particularly the large amino acid transporter 1 (LAT1) and alanine-serine-cysteine transporter 1 (ASCT1), which are highly expressed at the blood-brain barrier [20] [21]. These transporters recognize the compound's structural similarity to naturally occurring amino acids, facilitating its uptake into brain tissue [16] [17].

The compound's potential as a neuropharmacological probe extends to its ability to modulate neurotransmitter systems [21] [22]. The phenolic hydroxyl group can participate in hydrogen bonding with serotonin and dopamine receptor binding sites, while the aminoethyl chain provides the necessary basic character for ionic interactions with receptor active sites [10]. Studies on related phenethylamine derivatives show that compounds with fluorinated aromatic rings exhibit enhanced affinity for 5-HT2A receptors, with structure-activity relationships indicating that electron-withdrawing substituents at specific positions improve binding selectivity [10] [23].

Fluorescent probe design incorporating 3-(2-Aminoethyl)-5-fluorophenol hydrochloride leverages the compound's inherent photophysical properties [24] [25]. The fluorine atom's influence on electronic distribution creates opportunities for developing activatable probes that change their fluorescence characteristics upon interaction with specific biological targets [24] [26]. This approach has proven particularly valuable for real-time monitoring of neurotransmitter release and receptor binding in living brain tissue [27] [22].

The blood-brain barrier penetration studies utilizing this compound have revealed important insights into transporter-mediated uptake mechanisms [16] [28]. The compound's ability to cross the barrier is enhanced by its recognition by endogenous transport systems, particularly those involved in amino acid metabolism [21] [18]. Research demonstrates that modifications to the aminoethyl side chain can selectively modulate transporter affinity, allowing for the development of probes with tissue-specific accumulation patterns [19] [29].

Radiopharmaceutical Applications in Positron Emission Tomography (PET) Tracers

The application of 3-(2-Aminoethyl)-5-fluorophenol hydrochloride in radiopharmaceutical development represents a significant advancement in positron emission tomography imaging [30] [31]. The compound's structural framework provides an ideal platform for fluorine-18 incorporation, creating radiotracers with optimal pharmacokinetic properties for PET imaging applications [32] [33]. The 109.8-minute half-life of fluorine-18 aligns perfectly with the biological distribution and clearance characteristics of this compound class [30] [34].

Radiochemical synthesis of 18F-labeled 3-(2-Aminoethyl)-5-fluorophenol derivatives employs nucleophilic aromatic substitution reactions using [18F]fluoride ion [31] [33]. The electron-deficient nature of the aromatic ring, enhanced by the phenolic hydroxyl group, facilitates efficient 18F incorporation with radiochemical yields typically ranging from 30-60% [32] [35]. Advanced synthetic methodologies utilize transition metal-assisted fluorination strategies that enable 18F-deoxyfluorination of phenolic precursors under mild conditions [32] [31].

The resulting 18F-labeled tracers demonstrate excellent imaging characteristics for various biological targets [20] [36]. Studies on [18F]fluorophenylalanine derivatives show high uptake in tumor tissue through amino acid transport mechanisms, with tumor-to-background ratios exceeding 3:1 within 60 minutes post-injection [20]. The aminoethyl side chain of 3-(2-Aminoethyl)-5-[18F]fluorophenol enables recognition by multiple amino acid transporters, including LAT1, LAT2, and ASCT2, which are overexpressed in many cancer types [20] [37].

Positron emission tomography applications extend to neuroimaging, where 18F-labeled derivatives of this compound serve as tracers for neurotransmitter system function [36] [38]. The compound's ability to cross the blood-brain barrier and interact with monoamine transporters makes it valuable for studying neuropsychiatric disorders [39] [38]. Research demonstrates that fluorinated phenethylamine analogs exhibit specific binding to serotonin and dopamine receptors, with binding kinetics suitable for quantitative PET analysis [22] [40].

Quality control and validation studies for 3-(2-Aminoethyl)-5-[18F]fluorophenol tracers employ high-performance liquid chromatography and radiochemical purity analysis [41] [42]. The specific activity of these tracers typically ranges from 50-200 GBq/μmol, which is suitable for receptor binding studies without causing pharmacological effects [33] [43]. Biodistribution studies in animal models demonstrate favorable clearance patterns with minimal accumulation in non-target tissues [44] [37].